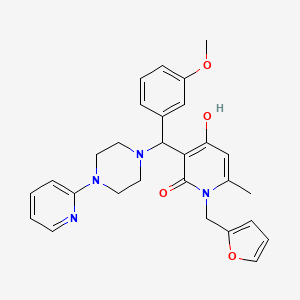![molecular formula C16H16N4O4 B2792607 N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2,5-dimethylfuran-3-carboxamide CAS No. 2034270-95-4](/img/structure/B2792607.png)
N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2,5-dimethylfuran-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2,5-dimethylfuran-3-carboxamide is a complex organic molecule that represents a significant interest in various fields of scientific research Its unique structure, characterized by the presence of pyrido[2,3-d]pyrimidine and furan moieties, contributes to its distinct chemical properties and potential applications
準備方法
The synthesis of N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2,5-dimethylfuran-3-carboxamide involves multiple steps, starting with the preparation of the key intermediates. Typically, the synthetic route includes:
Formation of the Pyrido[2,3-d]pyrimidine Core:
The synthesis starts with the formation of the pyrido[2,3-d]pyrimidine core. This involves a multi-step reaction sequence, including cyclization and functionalization reactions. Commonly used reagents include formic acid and ammonia in the presence of a catalyst like trifluoroacetic acid.
Synthesis of the Furan Derivative:
The next step involves the synthesis of the furan derivative. This is achieved through various synthetic strategies, such as the oxidation of 2,5-dimethylfuran. Reagents like potassium permanganate or hydrogen peroxide can be used for the oxidation process.
Coupling Reaction:
The final step is the coupling of the pyrido[2,3-d]pyrimidine core with the furan derivative to form the desired compound. This is typically carried out using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) under appropriate conditions.
化学反応の分析
N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2,5-dimethylfuran-3-carboxamide undergoes various types of chemical reactions. Some notable reactions include:
Oxidation:
The compound can undergo oxidation reactions at the furan ring. Common oxidizing agents include potassium permanganate and chromium trioxide. The major products of these reactions are the corresponding furan-2,3-dicarboxylic acid derivatives.
Reduction:
Reduction of the compound can be carried out at the pyrido[2,3-d]pyrimidine moiety. Typical reducing agents like lithium aluminum hydride or sodium borohydride are used, leading to the formation of dihydropyrido[2,3-d]pyrimidine derivatives.
Substitution:
Substitution reactions are feasible at various positions of the molecule. For example, nucleophilic substitution can occur at the carbonyl carbon of the amide group using reagents like methylamine or ethylamine.
科学的研究の応用
N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2,5-dimethylfuran-3-carboxamide finds applications in various fields of scientific research, including:
Medicinal Chemistry:
The compound is studied for its potential therapeutic properties. It shows promise in the development of novel drugs targeting specific pathways in diseases such as cancer, inflammation, and neurological disorders.
Biological Research:
It serves as a valuable tool in biological research for studying cellular mechanisms and signaling pathways. Researchers use it to investigate its effects on enzyme activity, gene expression, and protein-protein interactions.
Industrial Applications:
In the industrial sector, the compound is explored for its potential use as a catalyst or a building block in the synthesis of complex organic molecules.
作用機序
The mechanism of action of N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2,5-dimethylfuran-3-carboxamide is primarily attributed to its interaction with specific molecular targets. The compound is known to:
Target Enzymes:
Inhibit or modulate the activity of key enzymes involved in cellular processes. This can result in altered metabolic pathways and physiological responses.
Bind to Receptors:
Interact with cell surface or intracellular receptors, leading to changes in cell signaling and function.
Alter Gene Expression:
Influence the expression of specific genes, potentially affecting various biological pathways.
類似化合物との比較
When compared to other similar compounds, N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2,5-dimethylfuran-3-carboxamide exhibits unique properties:
Pyrido[2,3-d]pyrimidine Compounds:
Similar compounds in this class include N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-methylfuran-3-carboxamide. The presence of different substituents at the furan ring alters their chemical reactivity and biological activity.
Furan Derivatives:
Analogous furan derivatives, such as 2,5-dimethylfuran-3-carboxylic acid, share some chemical characteristics but differ significantly in their biological and industrial applications.
特性
IUPAC Name |
N-[2-(2,4-dioxo-1H-pyrido[2,3-d]pyrimidin-3-yl)ethyl]-2,5-dimethylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O4/c1-9-8-12(10(2)24-9)14(21)18-6-7-20-15(22)11-4-3-5-17-13(11)19-16(20)23/h3-5,8H,6-7H2,1-2H3,(H,18,21)(H,17,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBRVYEKZJHBAQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCCN2C(=O)C3=C(NC2=O)N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2792526.png)
![1,7-dimethyl-3,8-bis(2-methylprop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2792527.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2792528.png)
![N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]cyclopentanecarboxamide](/img/structure/B2792531.png)
![2-[(3-Iodo-5-methoxycarbonylphenyl)methoxy]acetic acid](/img/structure/B2792534.png)
![1-[4-(2-Methoxyethyl)-2,2-dimethylpiperazin-1-yl]prop-2-en-1-one](/img/structure/B2792535.png)

![4-{[(5-chloro-3-{[(4-chlorophenyl)sulfanyl]methyl}-1-methyl-1H-pyrazol-4-yl)methyl]sulfanyl}phenyl methyl ether](/img/structure/B2792538.png)
triazin-4-one](/img/structure/B2792539.png)
![N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]-2-[(4-fluorophenyl)sulfanyl]acetamide](/img/structure/B2792540.png)
![3-(3,4-dimethoxyphenyl)-N-[(furan-2-yl)methyl]-4-oxo-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2792542.png)

![1-methyl-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-1H-imidazole-4-sulfonamide](/img/structure/B2792546.png)
